molecular formula C21H23ClN2O3 B2358604 2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955709-76-9

2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2358604
CAS RN: 955709-76-9
M. Wt: 386.88
InChI Key: ILDVTVIUXZWWQC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have potential applications in the fields of neuroscience and pharmacology due to its unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties :

  • The study by King (2007) describes a high-yielding cyclization process that could be relevant for synthesizing complex molecules similar to the specified compound, showcasing techniques in organic synthesis that might be applied to "2-(4-chlorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide" (King, 2007).

Biological Activities and Applications :

  • Research on structurally related compounds, such as various isoquinoline derivatives, has shown potential therapeutic applications, including antimicrobial and anticancer properties. For example, Mehta et al. (2019) synthesized a series of quinazolin-3(4H)-yl)acetamide derivatives, evaluated for antimicrobial and anticancer activities, demonstrating the potential of similar structures in drug discovery (Mehta et al., 2019).

Structural Studies and Materials Science :

  • Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into their physical properties and interactions with other molecules, which could inform the development of new materials or chemical sensors (Karmakar et al., 2007).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-14(2)21(26)24-10-9-15-3-6-18(11-16(15)12-24)23-20(25)13-27-19-7-4-17(22)5-8-19/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDVTVIUXZWWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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